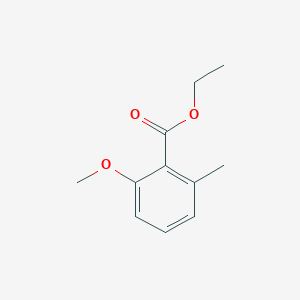

Ethyl 2-methoxy-6-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)10-8(2)6-5-7-9(10)13-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLSLEBNODXANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343629 | |

| Record name | Ethyl 2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6520-83-8 | |

| Record name | Benzoic acid, 2-methoxy-6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6520-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-methoxy-6-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-methoxy-6-methylbenzoate chemical properties

An In-depth Technical Guide to Ethyl 2-methoxy-6-methylbenzoate

Executive Summary

This compound, a substituted aromatic ester, presents a unique molecular architecture of significant interest in synthetic chemistry. Characterized by a sterically hindered carboxylate group flanked by methoxy and methyl substituents, this compound serves as a versatile building block in the synthesis of complex organic molecules and finds applications in the fragrance and pharmaceutical industries.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, established synthesis protocols, detailed spectroscopic analysis, reactivity profile, and safe handling procedures, tailored for researchers and drug development professionals. By elucidating the causal relationships behind its chemical behavior and analytical signatures, this document aims to equip scientists with the foundational knowledge required for its effective utilization in research and development.

Core Chemical Identity and Structure

This compound is systematically identified by its IUPAC name and CAS Registry Number, which are crucial for unambiguous reference in research and regulatory contexts.

-

Compound Name : this compound

The molecular structure features a benzene ring substituted at positions 1, 2, and 6. The ethyl ester group at C1 is sterically shielded by the methyl group at C6 and the methoxy group at C2. This ortho-substitution pattern is fundamental to its chemical reactivity and spectroscopic properties, influencing the conformation of the ester group relative to the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is a colorless to light yellow liquid with a characteristic sweet, fruity odor.[1] Its physical properties are summarized in the table below. The high boiling point relative to its molecular weight is indicative of its polar nature, while the reported flash point necessitates careful handling away from ignition sources.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Odor | Sweet, fruity | [1] |

| Boiling Point | 135 °C @ 15 mmHg | [1] |

| Density | 1.09 g/cm³ | [1][4] |

| Refractive Index (n²⁰/D) | 1.5100 - 1.5130 | [1] |

| Flash Point | 109.643 °C | [1] |

| Vapor Pressure | 0.006 mmHg @ 25°C | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions | [1][5] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic pathways. The most common laboratory-scale and industrial methods involve either the direct esterification of the corresponding carboxylic acid or the methylation of a phenolic precursor.

Synthesis Pathway Overview: Fischer Esterification

A robust and widely used method is the Fischer esterification of 2-methoxy-6-methylbenzoic acid. This acid-catalyzed reaction with ethanol offers high yields and utilizes readily available starting materials. The precursor acid itself can be synthesized via a multi-step process starting from 2-methyl-6-nitrobenzoic acid.[6]

Caption: Synthesis workflow from a common starting material.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system for the synthesis of the title compound. The progress is monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, with identity confirmed by spectroscopic methods.

Materials:

-

2-methoxy-6-methylbenzoic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-6-methylbenzoic acid and anhydrous ethanol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.

-

Causality Insight: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The large excess of ethanol drives the equilibrium towards the product side, maximizing the yield.

-

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup: Cool the mixture to room temperature. Slowly neutralize the excess acid by pouring the reaction mixture into a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

Characterization: Collect the fractions containing the pure product, concentrate under vacuum, and characterize by NMR and MS to confirm identity and purity (>95%).

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | Aromatic Protons | δ 6.7-7.3 ppm (m, 3H) | The three adjacent protons on the aromatic ring will appear as a multiplet. The electron-donating OMe and Me groups will shift them upfield compared to unsubstituted benzoate. |

| -OCH₂CH₃ (quartet) | δ 4.2-4.4 ppm (q, 2H) | Typical range for methylene protons of an ethyl ester, coupled to the methyl group. | |

| -OCH₃ (singlet) | δ 3.8-3.9 ppm (s, 3H) | Characteristic singlet for a methoxy group attached to an aromatic ring. | |

| Ar-CH₃ (singlet) | δ 2.3-2.5 ppm (s, 3H) | Characteristic singlet for a methyl group attached to an aromatic ring. | |

| -OCH₂CH₃ (triplet) | δ 1.3-1.5 ppm (t, 3H) | Typical range for methyl protons of an ethyl ester, coupled to the methylene group. | |

| ¹³C NMR | C=O (Ester) | δ 166-168 ppm | Downfield shift characteristic of a carbonyl carbon in an ester. |

| Aromatic Carbons | δ 110-160 ppm | Six distinct signals are expected due to the lack of symmetry. The C-O and C-C(O) carbons will be the most downfield in this region. | |

| -OCH₂CH₃ | δ ~61 ppm | Methylene carbon of the ethyl ester. | |

| -OCH₃ | δ ~56 ppm | Methoxy carbon. | |

| Ar-CH₃ | δ ~20 ppm | Aromatic methyl carbon. | |

| -OCH₂CH₃ | δ ~14 ppm | Methyl carbon of the ethyl ester. | |

| IR Spec. | C=O Stretch (Ester) | 1715-1730 cm⁻¹ (strong) | Strong, sharp absorption characteristic of an aromatic ester carbonyl. Conjugation lowers the frequency slightly.[8] |

| C-O Stretch | 1250-1300 cm⁻¹ & 1050-1150 cm⁻¹ (strong) | Two strong bands for the asymmetric and symmetric C-O-C stretching of the ester and ether linkages.[8] | |

| sp² C-H Stretch | 3000-3100 cm⁻¹ (weak) | Aromatic C-H stretching. | |

| sp³ C-H Stretch | 2850-2980 cm⁻¹ (medium) | Aliphatic C-H stretching from the ethyl and methyl groups. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 194.09 | Corresponding to the molecular formula C₁₁H₁₄O₃. |

| Key Fragments | m/z = 165, 149, 135, 121 | Loss of -CH₂CH₃ (M-29), loss of -OCH₂CH₃ (M-45), loss of C(O)OCH₂CH₃ (M-73), and subsequent rearrangements. |

Analytical Quality Control Workflow

Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Caption: Key reactive sites on the molecule.

-

Site A (Ester Group): The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide with amines. However, the flanking ortho substituents provide significant steric hindrance, meaning these reactions require more forcing conditions (higher temperatures, stronger reagents) than an unhindered benzoate ester.

-

Site B (Aromatic Ring): The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. These groups direct incoming electrophiles to the ortho and para positions. The C4 position (para to the methoxy group) is the most electronically activated and sterically accessible site for substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

-

Site C (Benzylic Methyl Group): The protons on the methyl group are weakly acidic and can be removed by a strong base (e.g., LDA) to form a benzylic anion. This nucleophile can then be used in C-alkylation reactions to extend the carbon chain, providing a route to homologous compounds. [1]

Applications in Research and Development

This compound's utility stems from its role as a multifunctional building block.

-

Fragrance and Flavor Industry: Its sweet, fruity aroma makes it a valuable ingredient in the formulation of fragrances for personal care products and as a flavoring agent in the food industry. [1]* Pharmaceutical Synthesis: The compound serves as a precursor in the synthesis of more complex pharmaceutical intermediates. Its sterically defined substitution pattern can be exploited to construct scaffolds for biologically active molecules, such as gastroprotective substances. [1]* Organic Synthesis: In a broader synthetic context, it is used in the construction of substituted isocoumarins and other natural phenolic lipids. The differential reactivity of its functional groups allows for sequential, site-selective modifications. [1]

Safety and Handling

Proper safety protocols are essential when handling this compound in a laboratory setting.

-

Hazards: The compound is classified as a flammable substance and may cause skin and eye irritation. [1]Hazard statements include 36/37/38, indicating it is irritating to the eyes, respiratory system, and skin. [1]* Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Keep away from open flames and hot surfaces. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. [1]* First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [9]

Conclusion

This compound is a specialty chemical with a well-defined set of physicochemical properties and a predictable reactivity profile. Its sterically hindered yet electronically activated structure makes it a valuable intermediate for targeted organic synthesis, particularly in the fields of fragrance chemistry and pharmaceutical development. A thorough understanding of its synthesis, spectroscopic signatures, and chemical behavior, as detailed in this guide, is paramount for its safe and effective application in advancing scientific research.

References

-

Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem. [Link]

-

Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Material Safety Data Sheet - Alfa Aesar. [Link]

-

Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem. [Link]

-

4 - The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. [Link]

-

Ethyl 2-methylbenzoate - SIELC Technologies. [Link]

- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P

-

Ethyl o-methylbenzoate - NIST WebBook. [Link]

-

Provide the IR spectrum analysis for methyl benzoate. - brainly.com. [Link]

-

ethyl 2-methyl benzoate, 87-24-1 - The Good Scents Company. [Link]

-

Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. [Link]

Sources

- 1. Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 2. This compound | 6520-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. labproinc.com [labproinc.com]

- 5. 6520-83-8|this compound|BLD Pharm [bldpharm.com]

- 6. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. brainly.com [brainly.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-methoxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, presents a unique spectroscopic profile owing to the interplay of its functional groups. Understanding its spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, supported by data from analogous compounds, and provide standardized protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the CAS number 6520-83-8 and molecular formula C₁₁H₁₄O₃, is fundamental to interpreting its spectra. The arrangement of the ethyl ester, methoxy, and methyl groups on the benzene ring gives rise to distinct signals that will be explored in the following sections.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C=O of the ester, the C-O bonds, aromatic C-H bonds, and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is configured for ATR analysis, typically with a diamond or zinc selenide crystal.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is baseline corrected and the absorbance is plotted against wavenumber (cm⁻¹).

Data Interpretation

The FTIR spectrum of this compound is available on SpectraBase[1]. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic -CH₃ and -CH₂) |

| ~1725 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-O stretch (ether) |

| ~750 | Strong | C-H bend (aromatic, out-of-plane) |

The strong absorption at approximately 1725 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester. The presence of both ester and ether functionalities is confirmed by the strong C-O stretching vibrations in the 1250-1100 cm⁻¹ region. The aromatic nature of the compound is indicated by the C=C stretching bands and the out-of-plane C-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the ethyl group, the methoxy group, the methyl group on the ring, and the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., 300 or 500 MHz) is tuned and shimmed for the sample.

-

Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Data Interpretation

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | ~1.3 | Triplet | 3H |

| -OCH₂CH₃ | ~4.3 | Quartet | 2H |

| Ar-CH₃ | ~2.4 | Singlet | 3H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| Ar-H | ~6.7 - 7.3 | Multiplet | 3H |

The ethyl group will appear as a triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling. The aromatic protons will exhibit a complex multiplet pattern due to their different chemical environments and coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This removes the coupling between carbon and proton atoms, resulting in a spectrum with single lines for each unique carbon.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Data Interpretation

Based on the structure, we can predict the approximate chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14 |

| -OC H₂CH₃ | ~61 |

| Ar-C H₃ | ~20 |

| -OC H₃ | ~56 |

| Aromatic C -H | ~110 - 130 |

| Aromatic C -O | ~158 |

| Aromatic C -C=O | ~130 |

| Aromatic C -CH₃ | ~138 |

| C =O | ~168 |

The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the range of approximately 110-160 ppm, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The aliphatic carbons of the ethyl, methyl, and methoxy groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint for its identification and characterization. The combination of IR, NMR, and MS data allows for the unambiguous confirmation of its structure. This technical guide serves as a valuable resource for researchers and professionals working with this compound, providing both the expected spectral data and the fundamental principles for their interpretation. Further investigation into published literature may provide experimentally obtained spectra for direct comparison.

References

-

SpectraBase. Benzoic acid, 2-methoxy-6-methyl-, ethyl ester. [Link] Accessed: January 12, 2026.

Sources

The Enigmatic Presence of Ethyl 2-methoxy-6-methylbenzoate in Nature: A Technical Guide for Researchers

This technical guide delves into the natural occurrence of Ethyl 2-methoxy-6-methylbenzoate, a compound of increasing interest to the scientific community. While direct evidence of its widespread natural presence remains elusive, a compelling body of research points towards its potential existence as a secondary metabolite, particularly within the fungal and lichen kingdoms. This document provides a comprehensive overview of the current understanding, plausible biosynthetic pathways, and robust analytical methodologies for the investigation of this and structurally related molecules.

Introduction: Unveiling a Potential Bioactive Compound

This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic ester that has primarily been recognized for its applications in the fragrance and flavor industries.[1] However, the vast and underexplored chemical diversity of natural products prompts a deeper investigation into its origins beyond synthetic laboratories. The structural similarities of this compound to known bioactive fungal and lichen metabolites suggest a potential natural role waiting to be discovered. This guide serves as a resource for researchers and drug development professionals to navigate the complexities of identifying and characterizing this molecule from natural sources.

The Trail of Evidence: Natural Occurrence of Structurally Related Compounds

While a direct citation for the natural occurrence of this compound is yet to be firmly established in scientific literature, a significant body of evidence points to the natural production of closely related substituted benzoic acid derivatives, particularly in lichens.

The Parmotrema Lichens: A Promising Source

Research into the chemical constituents of lichens, particularly those belonging to the genus Parmotrema, has yielded several compounds with high structural similarity to this compound.

A study on the Sri Lankan lichen Parmotrema rampoddense identified ethyl 2-hydroxy-4-methoxy-6-propylbenzoate through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2] The presence of an ethyl ester, a methoxy group, and an alkyl substituent on the benzene ring provides a strong indication that the enzymatic machinery for the synthesis of such compounds exists within this lichen.

Furthermore, analysis of Parmotrema hypoleucinum has revealed the presence of 2,4-dimethoxy-6-methylbenzoic acid methyl ester after derivatization.[3] This discovery points to the natural occurrence of the corresponding carboxylic acid, a direct precursor to the esterified form.

Orsellinic Acid and its Derivatives: A Common Lichen Metabolite

The core scaffold of this compound is closely related to orsellinic acid and its derivatives, which are well-documented secondary metabolites in lichens. For instance, methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate) has been identified in the lichen Parmotrema tinctorum and has also been reported in the fungus Umbelopsis vinacea and the plant Garcinia dulcis.[4][5] This highlights a conserved biosynthetic capability across different biological kingdoms.

The following table summarizes the key structurally related compounds found in nature, providing a strong basis for the targeted search for this compound.

| Compound Name | Structure | Natural Source(s) | Citation(s) |

| Ethyl 2-hydroxy-4-methoxy-6-propylbenzoate | Parmotrema rampoddense (lichen) | [2] | |

| 2,4-dimethoxy-6-methylbenzoic acid | Parmotrema hypoleucinum (lichen) | [3] | |

| Methyl 2,4-dihydroxy-6-methylbenzoate | Parmotrema tinctorum (lichen), Umbelopsis vinacea (fungus), Garcinia dulcis (plant) | [4][5] |

Plausible Biosynthesis: A Hypothetical Pathway

The biosynthesis of aromatic compounds in fungi and lichens typically follows the polyketide pathway. The structural elements of this compound strongly suggest a similar origin. The following diagram illustrates a hypothetical biosynthetic pathway leading to the target molecule, based on known fungal and lichen metabolic routes.

Caption: Hypothetical biosynthetic pathway of this compound.

The proposed pathway commences with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase to form a linear polyketide chain. This chain then undergoes cyclization to form the aromatic core, likely orsellinic acid. Subsequent enzymatic modifications, including O-methylation by an S-adenosyl methionine (SAM)-dependent methyltransferase and esterification with ethanol, would yield the final product. The presence of ethanol in biological systems can arise from fermentation processes, making this a plausible final step.

Methodologies for Investigation: A Practical Guide

The successful isolation and identification of this compound from natural sources requires a systematic and multi-faceted analytical approach.

Extraction of Secondary Metabolites

The choice of extraction solvent is critical for the efficient recovery of moderately polar compounds like this compound.

Protocol: Solvent Extraction of Lichen/Fungal Metabolites

-

Sample Preparation: Air-dry the lichen thalli or fungal mycelium at room temperature and grind to a fine powder.

-

Extraction: Macerate the powdered material with a sequence of solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate or dichloromethane. Ethyl acetate is often effective for extracting aromatic esters.

-

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and purification of individual compounds from the crude extract.

Protocol: HPLC Separation of Aromatic Esters

-

Column: A C18 reverse-phase column is suitable for the separation of moderately polar compounds.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or phosphoric acid for improved peak shape, is recommended.

-

Detection: A Diode Array Detector (DAD) or a UV detector set at the wavelength of maximum absorbance for the compound (typically around 250 nm for benzoates) should be used.

Spectroscopic and Spectrometric Identification

Unequivocal identification of the isolated compound requires a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

The expected mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 194, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments.

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of the molecule. The expected chemical shifts (in CDCl₃) for this compound are summarized below.

| Proton (¹H) / Carbon (¹³C) | Expected Chemical Shift (ppm) | Multiplicity / Type |

| -CH₃ (methyl at C6) | ~2.3 | s |

| -OCH₃ (methoxy) | ~3.8 | s |

| -OCH₂CH₃ (methylene) | ~4.3 | q |

| -OCH₂CH₃ (methyl) | ~1.4 | t |

| Aromatic Protons | 6.7 - 7.3 | m |

| C=O (ester carbonyl) | ~168 | C |

| Aromatic Carbons | 110 - 160 | C, CH |

| -OCH₃ (methoxy carbon) | ~56 | CH₃ |

| -OCH₂CH₃ (methylene carbon) | ~61 | CH₂ |

| -CH₃ (methyl at C6) | ~20 | CH₃ |

| -OCH₂CH₃ (methyl carbon) | ~14 | CH₃ |

Potential Biological Activities and Future Directions

The structural similarity of this compound to known bioactive natural products suggests that it may also possess interesting biological activities. For instance, many lichen secondary metabolites exhibit antimicrobial, antioxidant, and anticancer properties. A related compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, isolated from Lonicera quinquelocularis, has demonstrated antifungal and phytotoxic activities.[6]

Future research should focus on:

-

Targeted Screening: A systematic screening of lichens, particularly from the Parmotrema genus, and endophytic fungi for the presence of this compound.

-

Biosynthetic Gene Cluster Identification: Once a natural source is confirmed, identifying and characterizing the biosynthetic gene cluster responsible for its production will be a key step.

-

Bioactivity Profiling: Comprehensive screening of the purified compound for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

Conclusion

While the definitive natural occurrence of this compound is yet to be unequivocally documented, the evidence presented in this guide strongly supports its potential existence in nature, particularly within the lichen and fungal kingdoms. The presence of structurally analogous compounds in these organisms provides a solid foundation for future research. The analytical methodologies outlined here offer a robust framework for the successful isolation, identification, and characterization of this intriguing molecule. The exploration of this and other novel natural products holds significant promise for the discovery of new lead compounds in drug development.

References

-

Chemical Composition and Antimicrobial Activity of Two Sri Lankan Lichens, Parmotrema rampoddense, and Parmotrema tinctorum against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Phytochemical Composition of Lichen Parmotrema hypoleucinum (J. Steiner) Hale from Algeria. Molecules. [Link]

-

The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. 3 Biotech. [Link]

-

Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate. PubChem. [Link]

-

Antifungal and Phytotoxic Activities of Ethyl Acetate Soluble Fraction and Purified Compound (Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate) from Lonicera quinquelocularis. ResearchGate. [Link]

-

2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. LookChem. [Link]

Sources

- 1. Metabolomic Analysis of Two Parmotrema Lichens: P. robustum (Degel.) Hale and P. andinum (Mull. Arg.) Hale Using UHPLC-ESI-OT-MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition and Antimicrobial Activity of Two Sri Lankan Lichens, Parmotrema rampoddense, and Parmotrema tinctorum against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate | C11H14O4 | CID 591722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104177245A - Preparation method of anisic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl 2-methoxy-6-methylbenzoate

Introduction

Ethyl 2-methoxy-6-methylbenzoate is a substituted aromatic ester that serves as a valuable intermediate and building block in organic synthesis. Its unique substitution pattern, featuring ortho-methoxy and methyl groups flanking an ethyl ester, imparts specific steric and electronic properties that are of significant interest to researchers in synthetic chemistry and drug discovery. The strategic placement of these functional groups allows for controlled modifications and can influence the conformational properties of larger, more complex molecules derived from this scaffold. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, designed for professionals engaged in chemical research and development.

Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The structural and naming conventions for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 6520-83-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 194.23 g/mol | [1][2][3][4] |

| Synonyms | 2-Methoxy-6-methylbenzoic acid ethyl ester | [2][5][6] |

The molecule's structure features a benzene ring substituted at positions 1, 2, and 6. The ethyl carboxylate group at C1 is sterically hindered by the adjacent methoxy (C2) and methyl (C6) groups. This ortho-substitution is critical as it forces the ester group to rotate out of the plane of the aromatic ring, a conformational constraint that can be exploited in further synthetic designs.

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physical properties of a compound is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Boiling Point | 135 °C at 15 mmHg | [2] |

| Density | 1.09 g/cm³ | [1][2] |

| Refractive Index (n²⁰/D) | ~1.51 | [1][2] |

| Storage Conditions | Store sealed in a dry place at room temperature | [2][4] |

Synthesis and Purification

The synthesis of this compound can be approached via several established organic chemistry transformations. The choice of route often depends on the availability and cost of starting materials. A common and efficient strategy involves the O-methylation of the corresponding phenolic precursor, Ethyl 2-hydroxy-6-methylbenzoate (ethyl 6-methylsalicylate). This precursor can be synthesized from 2-hydroxy-6-methylbenzoic acid, which is commercially available.

Causality in Method Selection: The methylation of a phenol is a robust and high-yielding reaction. Using a base such as potassium carbonate is advantageous as it is inexpensive, easy to handle, and strong enough to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis. Dimethyl sulfate is a potent and cost-effective methylating agent. The choice of acetone as a solvent is strategic; it readily dissolves the reactants and has an appropriate boiling point for conducting the reaction under reflux, ensuring a sufficient reaction rate.

Experimental Protocol: Synthesis via O-Methylation of Ethyl 2-hydroxy-6-methylbenzoate

This protocol describes a self-validating system where progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's purity is confirmed by spectroscopic analysis.

Materials:

-

Ethyl 2-hydroxy-6-methylbenzoate

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

-

Addition of Methylating Agent: Stir the suspension vigorously and add dimethyl sulfate (1.5 eq) dropwise at room temperature.

-

Expert Insight: The excess base ensures complete deprotonation of the phenol and neutralizes the sulfuric acid byproduct formed from the DMS, driving the reaction to completion.

-

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting material spot (which is more polar) indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Extraction: Dissolve the oil in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench any unreacted DMS), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the pure this compound.

Caption: Workflow for the synthesis and purification of the title compound.

Spectroscopic Analysis and Structural Elucidation

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |

| ~7.25 - 7.35 | t | 1H | Ar-H (H4) | Aromatic proton between two electron-donating groups. |

| ~6.75 - 6.85 | d | 2H | Ar-H (H3, H5) | Aromatic protons ortho to the ester, shifted upfield by methoxy/methyl groups. |

| ~4.30 - 4.40 | q | 2H | -OCH₂ CH₃ | Typical range for ethyl ester methylene protons.[9] |

| ~3.80 | s | 3H | -OCH₃ | Characteristic singlet for an aromatic methoxy group.[9] |

| ~2.30 | s | 3H | Ar-CH₃ | Singlet for an aromatic methyl group.[9] |

| ~1.35 - 1.45 | t | 3H | -OCH₂CH₃ | Typical range for ethyl ester methyl protons.[9] |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

The carbon NMR provides a count of unique carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O | Ester carbonyl carbon. |

| ~157 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~138 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~130 | Ar-C -H (C4) | Unsubstituted aromatic carbon. |

| ~129 | Ar-C -COOEt | Quaternary aromatic carbon attached to the ester. |

| ~108 | Ar-C -H (C3, C5) | Aromatic carbons ortho/para to methoxy/methyl groups, shielded. |

| ~61 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~21 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2980 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1100 | C-O stretch | Ester and Ether |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 194, corresponding to the molecular formula C₁₁H₁₄O₃.

-

Key Fragments:

-

m/z = 165 (Loss of -CH₂CH₃)

-

m/z = 149 (Loss of -OCH₂CH₃)

-

m/z = 135 (Loss of -COOCH₂CH₃)

-

Caption: Logical workflow for spectroscopic cross-validation.

Reactivity and Applications in Synthetic Chemistry

This compound is primarily used as a scaffold in the synthesis of more complex molecules. Its reactivity is governed by its three main functional components: the ester, the aromatic ring, and the methoxy/methyl substituents.

-

Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield 2-methoxy-6-methylbenzoic acid. It can also be reduced to the corresponding primary alcohol, (2-methoxy-6-methylphenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Aromatic Ring: The electron-donating methoxy and methyl groups activate the ring towards electrophilic aromatic substitution. These groups direct incoming electrophiles primarily to the C4 position (para to the methoxy group) and the C5 position (ortho to the methyl and meta to the methoxy). The significant steric hindrance from the three ortho-substituents (relative to each other) can be used to control regioselectivity in certain reactions.

-

Utility as a Building Block: In drug discovery, scaffolds like this are invaluable. For instance, related substituted benzoates serve as key intermediates in the synthesis of kinase inhibitors, antiemetic agents, and serotonin receptor ligands.[10] The specific substitution pattern of this compound can be used to fine-tune the steric and electronic properties of a final drug candidate, potentially improving its binding affinity, selectivity, or pharmacokinetic profile.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. The compound may cause skin and eye irritation.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Authoritative Grounding: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

Conclusion

This compound is a well-defined chemical intermediate with significant potential in advanced organic synthesis. Its sterically hindered and electronically rich structure makes it an attractive starting point for creating complex molecular architectures. This guide has provided a technical framework for its synthesis, purification, characterization, and safe handling, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their work.

References

-

LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81784, Ethyl 2-methoxybenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584222, Ethyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (2016). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

The Royal Society of Chemistry. (n.d.). Supporting Information - A typical experimental procedure for the synthesis methyl benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 6520-83-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 6520-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 6520-83-8 | TCI AMERICA [tcichemicals.com]

- 7. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Weight Determination and Structural Verification of Ethyl 2-methoxy-6-methylbenzoate

Abstract

Ethyl 2-methoxy-6-methylbenzoate (CAS No. 6520-83-8) is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] Accurate determination of its molecular weight is fundamental to its synthesis, quality control, and application in research and development. This guide provides a comprehensive overview of the theoretical calculation and experimental verification of the molecular weight of this compound. It moves beyond a simple statement of value to detail the analytical methodologies required for its confirmation, including mass spectrometry for direct mass measurement and NMR spectroscopy for structural elucidation, which validates the molecular formula. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical chemistry underpinning this compound's characterization.

Compound Profile: this compound

This compound is a substituted benzoic acid ester. It is characterized as a clear, colorless liquid with a sweet, fruity odor.[1] Its identity and purity are defined by a set of key physicochemical properties.

Chemical Structure

The structural arrangement of atoms is the ultimate determinant of the compound's molecular weight and chemical behavior.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of essential data for this compound is provided below.

| Property | Value | Source(s) |

| Molecular Weight | 194.23 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3][5][6] |

| CAS Number | 6520-83-8 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 135 °C at 15 mmHg | [1] |

| Density | 1.09 g/cm³ | [1] |

| Refractive Index | 1.5100 to 1.5130 | [1] |

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a fundamental property derived directly from the molecular formula. It is calculated by summing the atomic masses of the constituent atoms using the standard atomic weights from the periodic table.

Molecular Formula: C₁₁H₁₄O₃

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 132.121 + 14.112 + 47.997 = 194.230 u

This calculated value serves as the benchmark for experimental verification. While the monoisotopic mass (using the mass of the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁶O) is often used in high-resolution mass spectrometry, the average molecular weight is standard for most other chemical calculations.

Experimental Verification Workflow

Confirming the molecular weight and structure requires a multi-technique approach. The causality for this workflow is rooted in the principle of orthogonal verification: using techniques that rely on different physical principles to build a self-validating and trustworthy dataset.

Caption: Primary fragmentation pathway in mass spectrometry.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

-

GC Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250°C.

-

Chromatographic Separation: Use a standard nonpolar column (e.g., DB-5ms). Program the oven temperature, for example, from 50°C (hold 2 min) to 280°C at a rate of 10°C/min.

-

Ionization: As the compound elutes from the GC column into the mass spectrometer, ionize it using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the peak corresponding to the compound. Analyze its mass spectrum to find the molecular ion peak (expected at m/z ≈ 194) and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR): Structural Validation

Expertise & Causality: While MS provides the molecular weight, NMR spectroscopy validates the structure, confirming the atomic connectivity and thus the molecular formula. [7]For a substituted aromatic compound like this, both ¹H and ¹³C NMR are essential. The ortho-substituents (methoxy and methyl) create a distinct and predictable pattern in the aromatic region of the spectrum.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum. Expected signals include:

-

A triplet for the ethyl -CH₃.

-

A quartet for the ethyl -OCH₂-.

-

A singlet for the ring -CH₃.

-

A singlet for the methoxy -OCH₃.

-

Three signals in the aromatic region (approx. 6.7-7.3 ppm) corresponding to the three protons on the benzene ring.

-

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Expected signals include:

-

Signals for the two ethyl carbons.

-

A signal for the ring methyl carbon.

-

A signal for the methoxy carbon.

-

Six distinct signals for the aromatic carbons.

-

A signal for the ester carbonyl carbon (typically >160 ppm).

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton counts and analyze splitting patterns to confirm neighboring protons. Correlate ¹H and ¹³C spectra to ensure all atoms of the C₁₁H₁₄O₃ formula are accounted for in the correct chemical environment.

Synthesis Overview

Understanding the synthesis route is critical for anticipating potential impurities that could affect analytical results. A common method involves the methylation of the corresponding phenolic precursor. [8][9]

Caption: A representative synthesis pathway.

Conclusion

The molecular weight of this compound is definitively established as 194.23 g/mol based on its molecular formula of C₁₁H₁₄O₃. This theoretical value is robustly confirmed through experimental techniques. Mass spectrometry provides direct evidence with a molecular ion peak at m/z 194, while NMR spectroscopy validates the unique chemical structure, leaving no ambiguity in the molecular formula. The integrated application of these analytical methods provides a self-validating system, ensuring the identity, purity, and structural integrity of the compound for all research, development, and commercial applications.

References

Sources

- 1. Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 6520-83-8|this compound|BLD Pharm [bldpharm.com]

- 4. 6520-83-8 CAS MSDS (2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. molbase.com [molbase.com]

- 6. This compound, 5G | Labscoop [labscoop.com]

- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 9. 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Boiling point of Ethyl 2-methoxy-6-methylbenzoate

An In-depth Technical Guide to the Boiling Point of Ethyl 2-methoxy-6-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the boiling point of this compound (CAS No. 6520-83-8), a key aromatic ester intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients. The determination of a compound's boiling point is fundamental to its purification, handling, and process scale-up. This document synthesizes theoretical principles, experimental data, and validated laboratory protocols to offer a deep understanding of this critical physicochemical property. We will explore the relationship between the molecule's unique structure and its boiling characteristics, present a robust protocol for its experimental determination, and discuss the application of computational models in predicting this property. This guide is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this compound.

Molecular Structure and Physicochemical Properties

A compound's boiling point is intrinsically linked to its molecular structure, which dictates the nature and strength of intermolecular forces that must be overcome for the substance to transition from a liquid to a gaseous state.[1]

1.1. Core Compound Characteristics

This compound is a substituted aromatic ester. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6520-83-8 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3][4] |

| Molecular Weight | 194.23 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Density | 1.09 g/cm³ | [2][5] |

1.2. Structural Analysis and Influence on Intermolecular Forces

The boiling point of this compound is a direct consequence of the cumulative effect of van der Waals forces and dipole-dipole interactions. Unlike compounds with -OH or -NH groups, it is incapable of hydrogen bonding.

-

Aromatic Ring: The planar benzene ring provides a large surface area for van der Waals interactions (specifically, London dispersion forces) between molecules.

-

Ester and Ether Groups: The ester (-COOEt) and methoxy (-OCH₃) groups are polar. The carbon-oxygen and carbonyl (C=O) bonds create permanent dipoles, leading to stronger dipole-dipole attractions than those found in non-polar analogues.

-

Ethyl and Methyl Groups: These alkyl groups contribute to the overall molecular size and surface area, increasing the strength of London dispersion forces.

-

Steric Hindrance: The ortho-positioning of the methoxy and methyl groups relative to the ethyl ester creates significant steric hindrance. This crowding can force the ester group to rotate out of the plane of the aromatic ring, which may slightly reduce the efficiency of intermolecular stacking and affect the overall strength of intermolecular forces.

The interplay of these structural features results in a moderately high boiling point, characteristic of aromatic esters of this molecular weight.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 3. This compound | 6520-83-8 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 6520-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER CAS#: 6520-83-8 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-methoxy-6-methylbenzoate

Introduction

Ethyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, presents a unique solubility profile that is of significant interest to researchers in drug development and chemical synthesis.[1][2][3] Its molecular architecture, characterized by an ester functional group, a methoxy moiety, and a methyl group on the benzene ring, dictates its interactions with various solvents.[1][2][3] Understanding the solubility of this compound is paramount for a range of applications, including formulation development, reaction chemistry, and purification processes. This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[4] For this compound, a nuanced interplay of polarity, hydrogen bonding capability, and molecular size determines its solubility in a given solvent.

Molecular Structure and Polarity Analysis

This compound (C₁₁H₁₄O₃) possesses a moderate polarity arising from the ester and methoxy functional groups.[1][2][3] The presence of oxygen atoms in these groups creates polar C-O and C=O bonds, leading to a permanent dipole moment. However, the nonpolar character is also significant due to the benzene ring and the ethyl and methyl groups. This dual character suggests that the compound will exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane, with optimal solubility expected in solvents of intermediate polarity.[4][5]

Influence of Functional Groups on Solubility

-

Ester Group (-COOCH₂CH₃): The ester group can act as a hydrogen bond acceptor through its oxygen atoms, allowing for interactions with protic solvents.[6][7] However, it lacks a hydrogen bond donor, which limits its solubility in highly cohesive solvents like water.[7]

-

Methoxy Group (-OCH₃): The methoxy group is a weak hydrogen bond acceptor and contributes to the overall polarity of the molecule.[8] Its presence can slightly enhance solubility in polar solvents compared to a simple alkyl group.

-

Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the lipophilicity of the molecule, generally decreasing solubility in polar solvents.[5]

-

Steric Hindrance: The ortho-positioning of the methoxy and methyl groups relative to the ester functionality may introduce steric hindrance.[9][10] This can affect how solvent molecules approach and solvate the polar ester group, potentially influencing the dissolution rate and equilibrium solubility.[9][11][12]

Thermodynamic vs. Kinetic Solubility

In the context of drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility.[1][13]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[1] This is a critical parameter for understanding the intrinsic properties of a compound.

-

Kinetic Solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates out of a solution when added from a concentrated stock (e.g., in DMSO).[13][14][15] This value can be influenced by the experimental conditions and is often higher than the thermodynamic solubility.[13]

This guide will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's behavior.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | Limited hydrogen bonding capability and significant nonpolar character.[7] |

| Methanol | Polar Protic | High | "Like dissolves like" principle; capable of hydrogen bonding and has a nonpolar methyl group.[5] |

| Ethanol | Polar Protic | High | Similar to methanol, with a slightly larger nonpolar component.[5] |

| Acetone | Polar Aprotic | High | Good balance of polarity to interact with the ester and methoxy groups, and can accommodate the nonpolar regions. |

| Dichloromethane | Polar Aprotic | High | Effective at dissolving moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | Very High | Structurally similar to the solute, embodying the "like dissolves like" principle. |

| Diethyl Ether | Nonpolar | Moderate | Can interact with the nonpolar parts of the molecule, with some polar interaction at the ether oxygen. |

| Toluene | Nonpolar | Moderate | Aromatic solvent that can interact favorably with the benzene ring of the solute. |

| Hexane | Nonpolar | Low | Primarily London dispersion forces, which may not be sufficient to overcome the solute-solute interactions of the polar functional groups. |

Experimental Determination of Thermodynamic Solubility

The following section details a robust, step-by-step protocol for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC) with UV detection.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General laboratory safety practices should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and appropriate gloves. All procedures should be performed in a well-ventilated fume hood.

Materials and Instrumentation

-

This compound (>95% purity)

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with solvents)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a suitable reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in each of the test solvents. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared diluted samples from the solubility experiments into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Application

The experimentally determined solubility data can be used to validate and refine the predicted solubility profile. This information is invaluable for:

-

Drug Development Professionals: Guiding the selection of appropriate solvents and excipients for formulation, and predicting potential bioavailability issues.[15][16]

-

Chemists and Researchers: Optimizing reaction conditions, selecting appropriate solvents for extraction and purification (e.g., recrystallization), and understanding the physicochemical properties of the molecule.

Visualizing Molecular Interactions

The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in a polar protic solvent like methanol.

Caption: Intermolecular forces in solution.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, from theoretical predictions to a detailed experimental protocol for its determination. By understanding the interplay of its functional groups and employing a robust analytical methodology, researchers can accurately characterize the solubility of this compound, enabling its effective use in various scientific and industrial applications. The principles and techniques outlined herein serve as a valuable resource for scientists engaged in the multifaceted challenges of chemical and pharmaceutical development.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Avdeef, A. (2011). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

LookChem. Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. LookChem. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Chemistry LibreTexts. Properties of Esters. Chemistry LibreTexts. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Chemistry Steps. [Link]

-

FasterCapital. The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Science.gov. steric hindrance effect: Topics by Science.gov. Science.gov. [Link]

-

PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

-

PubMed. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]

-

PubChem. This compound. PubChem. [Link]

-

Organic Chemistry Tutor. How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

ResearchGate. Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Wikipedia. Methoxy group. Wikipedia. [Link]

-

Wikipedia. Methyl benzoate. Wikipedia. [Link]

-

University of Rochester. Solvents and Polarity. University of Rochester. [Link]

-

StudySmarter. Polarity and Solubility of Organic Compounds. StudySmarter. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. youtube.com [youtube.com]

- 3. scbt.com [scbt.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methoxy group - Wikipedia [en.wikipedia.org]

- 9. fastercapital.com [fastercapital.com]

- 10. steric hindrance effect: Topics by Science.gov [science.gov]

- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to the Crystal Structure of Ethyl 2-methoxy-6-methylbenzoate: A Hypothetical Study

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of Ethyl 2-methoxy-6-methylbenzoate. As the crystal structure of this specific compound is not publicly available in the Cambridge Structural Database (CSD), this document will serve as a detailed hypothetical case study. It will outline the entire workflow, from synthesis and crystallization to single-crystal X-ray diffraction, structure solution, and detailed structural analysis. The crystallographic data of the closely related compound, Ethyl 2,6-dimethoxybenzoate, will be used as a scientifically grounded reference to illustrate the expected outcomes and guide the analytical discussion.

I. Introduction and Scientific Context